molecular formula C6H6F2N2 B3025456 3,6-Difluorobenzene-1,2-diamine CAS No. 2369-30-4

3,6-Difluorobenzene-1,2-diamine

Cat. No.: B3025456
CAS No.: 2369-30-4
M. Wt: 144.12 g/mol
InChI Key: IYJMVKAOSXBHBG-UHFFFAOYSA-N
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Description

3,6-Difluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two fluorine atoms are substituted at the 3rd and 6th positions, and two amino groups are substituted at the 1st and 2nd positions.

Mechanism of Action

Target of Action

It has been used in the synthesis of conjugated polymers for organic solar cells . The compound’s role in this context is as a building block in the creation of these polymers.

Mode of Action

3,6-Difluorobenzene-1,2-diamine interacts with its targets through chemical reactions. For instance, it can undergo a condensation reaction with glyoxylic acid to form quinoxaline, aided by heat . This reaction is part of the process of creating conjugated polymers.

Biochemical Pathways

Its role in the synthesis of conjugated polymers suggests it may influence pathways related to energy production and conversion, particularly in the context of organic solar cells .

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can react with glyoxylic acid to form quinoxaline . This compound is then used in the synthesis of conjugated polymers, which have applications in organic solar cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the condensation reaction it undergoes with glyoxylic acid is aided by heat , suggesting that temperature is a key factor in its reactivity. Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C , indicating that light, moisture, and temperature can affect its stability.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine
  • 3,6-Dichloro-4,5-difluorobenzene-1,2-diamine
  • 3,6-Difluoro-1,2-benzenediamine

Comparison: 3,6-Difluorobenzene-1,2-diamine is unique due to the presence of fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

3,6-difluorobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJMVKAOSXBHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303266
Record name 3,6-Difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-30-4
Record name 3,6-Difluoro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-difluorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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